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Compound of Interest

Compound Name: CP-466722

Cat. No.: B606779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitor CP-466722's selectivity across the

phosphoinositide 3-kinase-related kinase (PIKK) family. The information presented is supported

by experimental data from publicly available literature to assist researchers in evaluating its

suitability for their studies.

Executive Summary
CP-466722 is a potent and reversible inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase

with a reported IC50 of 0.41 μM.[1][2] While initially characterized as highly selective for ATM,

further investigation has revealed a more complex selectivity profile. This guide summarizes

the available quantitative and qualitative data on its activity against other key PIKK family

members, including ATR, DNA-PK, mTOR, and SMG1, and highlights a significant off-target

interaction.

Data Presentation: CP-466722 Selectivity Profile
The following table summarizes the inhibitory activity of CP-466722 against various PIKK family

members and a key off-target kinase.
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Target Kinase IC50 / Activity Selectivity vs. ATM Data Source

ATM 0.41 µM - [1][2]

ATR
No significant

inhibition observed
> 10-fold (qualitative) [1]

DNA-PK
Data not publicly

available
Unknown

mTOR
Data not publicly

available
Unknown

SMG1
Inhibitory activity

confirmed

Dual inhibitor with

ATM
[3]

ALK2 (ACVR1) Strong binding affinity Potent off-target [4][5]

Key Findings and Interpretations
Primary Target (ATM): CP-466722 is a potent inhibitor of ATM kinase.[1][2]

ATR Selectivity: Studies have shown that CP-466722 does not significantly inhibit ATR

activity or ATR-dependent phosphorylation of Chk1 at concentrations effective for ATM

inhibition.[1]

SMG1 Co-inhibition: Recent evidence suggests that CP-466722 also acts as an inhibitor of

SMG1, another member of the PIKK family involved in cellular stress responses. It has been

described as a dual ATM/SMG1 kinase inhibitor.[3]

DNA-PK and mTOR Activity: There is a lack of publicly available quantitative data regarding

the inhibitory effect of CP-466722 on DNA-PK and mTOR.

Significant Off-Target Activity (ALK2): A chemoproteomic study surprisingly identified Activin

A receptor, type I (ALK2 or ACVR1), a bone morphogenetic protein (BMP) receptor, as a

high-affinity off-target of CP-466722.[4][5] This interaction is critical for researchers to

consider, as it may lead to unintended biological effects in experimental systems.

Signaling Pathway Overview
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The following diagram illustrates the central roles of ATM, ATR, and DNA-PK in the DNA

damage response (DDR) pathway.
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Caption: Simplified DNA Damage Response Pathway involving ATM, ATR, and DNA-PK.

Experimental Protocols
The following are generalized protocols for assays commonly used to determine the selectivity

of kinase inhibitors like CP-466722 against PIKK family members.

ATM Kinase Assay (ELISA-based)
This assay measures the phosphorylation of a substrate by ATM.

Plate Coating: 96-well plates are coated with a recombinant GST-p53(1-101) substrate.
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Kinase Reaction: Purified full-length ATM kinase is added to the wells in a reaction buffer

containing ATP and varying concentrations of the test compound (e.g., CP-466722). The

reaction is incubated to allow for phosphorylation.

Detection: The phosphorylated substrate is detected using an antibody specific for the

phosphorylated residue (e.g., anti-Phospho-p53 Ser15). This is followed by a secondary

antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

Data Analysis: The signal intensity is measured, and IC50 values are calculated by plotting

the percent inhibition against the log of the inhibitor concentration.

LanthaScreen™ TR-FRET Kinase Assay for DNA-PK
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Start
1. Kinase Reaction:

DNA-PK + Fluorescein-labeled substrate + ATP
+ CP-466722 (inhibitor)

2. Detection:
Add Terbium-labeled anti-phospho

-substrate antibody + EDTA

3. Readout:
Measure TR-FRET signal End

Click to download full resolution via product page

Caption: Workflow for a LanthaScreen™ TR-FRET Kinase Assay.

Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by

DNA-PK. A terbium-labeled antibody that specifically binds to the phosphorylated substrate

is used for detection. When the antibody binds, FRET occurs between the terbium donor and

the fluorescein acceptor.

Procedure:

The kinase reaction is set up with DNA-PK, a fluorescein-labeled substrate, ATP, and the

inhibitor.

After incubation, a detection solution containing a terbium-labeled phospho-specific

antibody and EDTA (to stop the reaction) is added.

The plate is read on a TR-FRET-compatible plate reader, and the ratio of acceptor to

donor emission is calculated.
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Inhibition: In the presence of an effective inhibitor, substrate phosphorylation is reduced,

leading to a decrease in the TR-FRET signal.

Adapta™ Universal Kinase Assay for mTOR
This is a homogenous, fluorescence-based immunoassay that detects ADP formation.

Start
1. Kinase Reaction:

mTOR + Substrate + ATP
+ CP-466722 (inhibitor)

2. Detection:
Add Eu-labeled anti-ADP antibody,

Alexa Fluor® 647-labeled ADP tracer, + EDTA

3. Readout:
Measure TR-FRET signal End

Click to download full resolution via product page

Caption: Workflow for an Adapta™ Universal Kinase Assay.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced

during the phosphorylation reaction. The detection system uses a competitive binding format

between ADP generated by the kinase and a fluorescently labeled ADP tracer for a limited

number of anti-ADP antibodies.

Procedure:

The kinase reaction is performed with mTOR, its substrate, ATP, and the inhibitor.

A detection solution is added, containing a europium-labeled anti-ADP antibody, an Alexa

Fluor® 647-labeled ADP tracer, and EDTA.

Inhibition: When the kinase is inhibited, less ADP is produced, allowing the fluorescent tracer

to bind to the antibody, resulting in a high TR-FRET signal. Conversely, high kinase activity

leads to more ADP, which displaces the tracer and results in a low TR-FRET signal.

Conclusion
CP-466722 is a valuable tool for studying ATM function due to its potency. However,

researchers should be aware of its broader selectivity profile, which includes inhibitory activity

against SMG1 and a potent off-target interaction with ALK2. The lack of comprehensive,

publicly available screening data against all PIKK family members necessitates careful

interpretation of experimental results. For studies requiring highly specific ATM inhibition, it is
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advisable to perform counter-screening against other PIKK family members and relevant off-

targets or to consider alternative, more extensively profiled ATM inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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